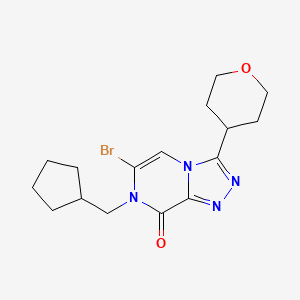
Pde1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PDE1-IN-2 is a PDE1 inhibitor extracted from patent WO2016/55618 A1, example 31 . It has IC50 values of 6 nM, 140 nM, and 164 nM for PDE1C, PDE1B, and PDE1A, respectively . PDE1-IN-2 is developed for the research of neurodegenerative disorders and psychiatric disorders .
Physical And Chemical Properties Analysis
PDE1-IN-2 has a molecular formula of C16H21BrN4O2 and a molecular weight of 381.27 . It is a solid substance with a white to gray color .Wissenschaftliche Forschungsanwendungen
PDE1 Inhibition for Neurodegenerative Disorders : PDE1 inhibitors like Pde1-IN-2 are potential targets for neurodegenerative disorders like Schizophrenia, Parkinson’s, and Alzheimer’s diseases. Their role in modulating cAMP and cGMP signaling pathways is crucial for memory and cognition functions, which are often impaired in these diseases (Amin et al., 2018).
Therapeutic Applications in Cardiovascular and Pulmonary Diseases : PDE1 plays a critical role in the cardiovascular system, particularly in regulating vascular tone and blood pressure. Selective PDE1 inhibitors have shown potential in treating cardiovascular conditions by causing vasodilatation and lowering blood pressure in animal models (Laursen et al., 2017).
Potential in Treating Renal and Metabolic Disorders : Research has indicated the involvement of PDE1 in various renal and metabolic diseases. Due to its role in cAMP and cGMP signaling, targeting PDE1 could offer therapeutic benefits in these disorders (Samidurai et al., 2021).
Implications in Cancer Treatment : PDE1 inhibitors might have implications in cancer treatment due to their role in cell signaling pathways. Their ability to modulate cyclic nucleotide signaling can impact tumor growth and immune system responses, presenting a novel approach in oncology (Keravis & Lugnier, 2012).
Role in Central Nervous System (CNS) Disorders : PDE1 inhibitors are being explored for their role in treating CNS disorders. Due to their influence on intracellular signaling cascades, they could be beneficial in conditions like depression, anxiety, and other mental health disorders (Humphrey et al., 2014).
Cognitive Enhancement Potential : The selective inhibition of PDE1 has been linked to cognitive enhancement, making it a target for therapies aimed at improving mental functions in various neurological disorders (Wennogle et al., 2017).
Wirkmechanismus
PDE1-IN-2 works by inhibiting the PDE1 enzyme, thereby preventing the inactivation of the intracellular second messengers, cyclic adenosine monophosphate (cAMP), and cyclic guanosine monophosphate (cGMP) by the respective PDE subtype . This inhibition increases the intracellular availability of these second messengers .
Zukünftige Richtungen
The future for PDE1 inhibitors like PDE1-IN-2 lies in the development of isoform-specific PDE1 inhibitors that have limited aversive side effects . The most suitable candidates appear to be PDE2 inhibitors or PDE9 inhibitors . The potential role of PDE1 inhibitors in the treatment of neurodegenerative disorders, such as Alzheimer’s disease, is also being explored .
Eigenschaften
IUPAC Name |
6-bromo-7-(cyclopentylmethyl)-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O2/c17-13-10-21-14(12-5-7-23-8-6-12)18-19-15(21)16(22)20(13)9-11-3-1-2-4-11/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLAXUPVISWZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C(=CN3C(=NN=C3C2=O)C4CCOCC4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pde1-IN-2 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

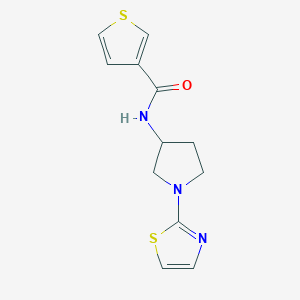

![7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B2769661.png)
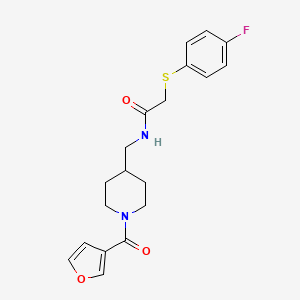
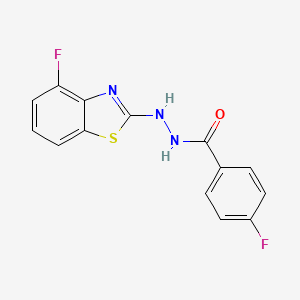

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769669.png)

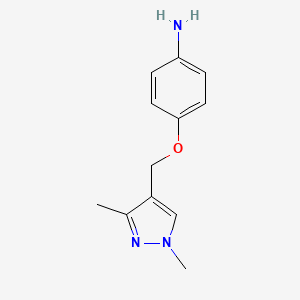

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2769674.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2769676.png)

![4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B2769678.png)